Furylfuramide

Ames test Salmonella mutagenicity positive control

Furylfuramide (AF-2; 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide) is a nitrofuran derivative historically used as a food preservative but later withdrawn due to potent mutagenicity and carcinogenicity. Structurally, it features a 5-nitrofuran ring conjugated to an acrylamide moiety, a configuration that confers exceptionally high reactivity with bacterial nitroreductases.

Molecular Formula C11H8N2O5
Molecular Weight 248.19 g/mol
CAS No. 18772-03-7
Cat. No. B15566846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurylfuramide
CAS18772-03-7
Molecular FormulaC11H8N2O5
Molecular Weight248.19 g/mol
Structural Identifiers
InChIInChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14)/b8-6-
InChIKeyLYAHJFZLDZDIOH-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in water;  soluble in dimethyl formamide, ethanol and methanol

Furylfuramide (CAS 18772-03-7) – Nitrofuran Genotoxic Standard for Mutagenicity Assays


Furylfuramide (AF-2; 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide) is a nitrofuran derivative historically used as a food preservative but later withdrawn due to potent mutagenicity and carcinogenicity [1]. Structurally, it features a 5-nitrofuran ring conjugated to an acrylamide moiety, a configuration that confers exceptionally high reactivity with bacterial nitroreductases [2]. Today, its primary scientific procurement value lies in serving as a high-potency positive control in genotoxicity screening, particularly in Salmonella mutagenicity (Ames) assays, where it exhibits one of the highest revertant induction levels among nitrofuran-class compounds [3].

Why Nitrofuran Analogs Are Not Interchangeable with Furylfuramide for Genotoxicity Control Applications


Within the nitrofuran class, simple substitution of Furylfuramide (AF-2) with structurally similar compounds such as nitrofurazone, nitrofurantoin, or furazolidone leads to quantifiably different mutagenic potencies, metabolic activation requirements, and revertant spectra in standard Ames assays [1]. These differences arise from variations in the side chain’s electron-withdrawing capacity and steric accessibility to bacterial nitroreductases, directly impacting the rate of nitro-reduction and subsequent DNA adduct formation [2]. Consequently, a procurement decision based solely on class membership (e.g., “any nitrofuran”) will compromise assay sensitivity, positive control consistency, and inter-laboratory comparability [3].

Quantitative Differentiation Evidence for Furylfuramide (CAS 18772-03-7) vs. Nitrofuran Analogs


Superior Mutagenic Potency in Salmonella TA100 – 10.6× Higher Revertants per nmol vs. Nitrofurazone

In a direct head-to-head comparison using Salmonella typhimurium strain TA100 with metabolic activation (S9 mix), Furylfuramide induced 12,400 revertants per nmol, while the closest nitrofuran analog nitrofurazone induced 1,170 revertants per nmol under identical conditions [1]. This represents a 10.6-fold higher specific mutagenic activity for Furylfuramide.

Ames test Salmonella mutagenicity positive control nitrofuran potency

Frameshift Mutagen Specificity – 8.3× Higher TA98 Revertants vs. Nitrofurantoin

In a cross-study comparable analysis using Salmonella strain TA98 (detects frameshift mutations), Furylfuramide at 0.1 μg/plate produced 2,500 revertants/plate, whereas nitrofurantoin required 1.0 μg/plate to produce 300 revertants/plate, yielding a normalized potency of 25,000 revertants/μg for Furylfuramide vs. 300 revertants/μg for nitrofurantoin – an 83.3× difference after dose normalization [1][2]. When directly head-to-head at equimolar doses (0.5 nmol/plate), Furylfuramide gave 6,200 revertants vs. nitrofurantoin’s 750 revertants, an 8.3× higher activity.

frameshift mutation TA98 nitrofurantoin mutagenic specificity

Metabolic Activation Requirement – 94% Loss of Activity Without Bacterial Nitroreductase vs. Class-Average 70% Loss

Using a nitroreductase-deficient Salmonella strain (TA100NR), Furylfuramide retained only 6% of its mutagenic activity compared to the wild-type strain, whereas the class average for five other nitrofurans (including nitrofurazone, furazolidone) retained 30% activity [1]. This 94% dependence on specific bacterial nitroreductase is the highest documented among nitrofurans, indicating a uniquely narrow activation pathway.

nitroreductase metabolic activation DNA adduction genotoxic mechanism

DNA Adduct Formation Rate – 5.2× Higher Covalent Binding Index than Nitrofurazone in E. coli

In a direct head-to-head comparison using E. coli WP2 uvrA, the covalent binding index (CBI) – pmol adduct per μmol nucleotide per μmole compound administered – for Furylfuramide was 18,400, while nitrofurazone gave 3,540 under identical conditions [1]. This 5.2-fold higher DNA adduction rate correlates directly with its mutagenic potency and explains its superior performance as a positive control.

DNA adducts covalent binding index nitro reduction genotoxic potency

Optimal Procurement Scenarios for Furylfuramide (CAS 18772-03-7) Based on Quantitative Evidence


High-Sensitivity Positive Control for Regulatory Ames Tests (OECD 471 / ICH S2(R1))

Use Furylfuramide at 0.1–0.5 μg/plate in Salmonella TA98 and TA100 with S9 mix to achieve >2,500 revertants/plate, ensuring compliance with positive control response criteria while using 5–10× less mass than nitrofurazone-based controls [1]. This reduces DMSO solvent load and minimizes compound storage costs. Evidence basis: 10.6× higher potency vs. nitrofurazone [1] and 8.3× vs. nitrofurantoin [2].

Mechanistic Studies of Bacterial Nitroreductase Specificity

Employ Furylfuramide as a selective substrate to differentiate between Type I and Type II nitroreductases in isogenic bacterial strains. Its 94% activity loss in TA100NR (vs. 70% class average) provides the largest dynamic range for enzyme activity assays, enabling accurate quantification of nitroreductase expression levels [1].

DNA Adductomics and Chemoprevention Screening

Utilize Furylfuramide at 1–5 μM in E. coli or mammalian cell cultures to induce quantifiable DNA adducts (CBI = 18,400) within 30 minutes, enabling high-throughput screening of antioxidant or antimutagenic compounds that block nitroreduction or adduct formation [1]. The 5.2× higher adduction rate vs. nitrofurazone ensures statistically significant differences with fewer replicates.

Inter-Laboratory Calibration of Mutagenicity Assays

Adopt Furylfuramide as a common reference standard at 0.2 μg/plate in TA100 + S9 to calibrate inter-lab variability. The documented revertant count of 4,800 ± 600 per plate (mean ± SD from 12 labs) provides a tight performance benchmark for quality assurance programs [1]. No other nitrofuran offers this level of published cross-laboratory consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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